4,5-Dibromo-2-chloropyridine
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Overview
Description
4,5-Dibromo-2-chloropyridine is an organic compound with the molecular formula C5H2Br2ClN. It is a halogenated derivative of pyridine, characterized by the presence of two bromine atoms and one chlorine atom on the pyridine ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Scientific Research Applications
4,5-Dibromo-2-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Safety and Hazards
4,5-Dibromo-2-chloropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Mechanism of Action
Target of Action
The primary target of 4,5-Dibromo-2-chloropyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, playing a crucial role in the formation of new carbon-carbon bonds .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds through a combination of exceptionally mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and pH, can impact the compound’s reactivity . Additionally, the presence of other compounds, such as organoboron reagents, can also affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the key intermediate. This intermediate is then subjected to diazotization and further chlorination to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various organoboron reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with organoboron reagents can yield various arylated pyridine derivatives .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine with a single chlorine atom.
3,5-Dibromo-4-chloropyridine: Another halogenated pyridine with different substitution patterns.
Uniqueness: 4,5-Dibromo-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other halogenated pyridines may not be as effective .
Properties
IUPAC Name |
4,5-dibromo-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFRDCWAWXYNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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